4-Bromo-3-methoxy-5-methylthiophene-2-carbaldehyde
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Overview
Description
4-Bromo-3-methoxy-5-methylthiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the thiophene ring, along with an aldehyde functional group.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of a thiophene derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid.
Reduction: 4-Bromo-3-methoxy-5-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-methoxy-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-5-methylthiophene-2-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Bromo-5-methylthiophene-2-carbaldehyde: Similar structure but lacks the methoxy group.
5-Bromo-4-methylthiophene-2-carbaldehyde: Similar structure but with different positioning of the bromine and methyl groups.
4-Bromo-3-methylthiophene-2-carbaldehyde: Similar structure but lacks the methoxy group.
Uniqueness: 4-Bromo-3-methoxy-5-methylthiophene-2-carbaldehyde is unique due to the presence of both a methoxy group and a bromine atom on the thiophene ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-3-methoxy-5-methylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-6(8)7(10-2)5(3-9)11-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXJPGFVNWHHIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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